molecular formula C2H2ClFO B1294616 Fluoroacetyl chloride CAS No. 359-06-8

Fluoroacetyl chloride

Cat. No.: B1294616
CAS No.: 359-06-8
M. Wt: 96.49 g/mol
InChI Key: ZBHDTYQJAQDBIH-UHFFFAOYSA-N
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Description

Fluoroacetyl chloride is an organofluorine compound with the chemical formula C₂H₂ClFO. It is an acyl chloride and is known for its reactivity and utility in organic synthesis. The compound is a colorless liquid with a pungent odor and is primarily used as an intermediate in the synthesis of various organic compounds .

Safety and Hazards

Fluoroacetyl chloride is highly toxic by inhalation and corrosive to skin and eyes . It can cause severe skin burns and eye damage . When heated to decomposition, it emits very toxic fumes of chlorine and fluorine-containing compounds .

Future Directions

Fluorinated compounds, including fluoroacetyl chloride, are widely used in molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance . Therefore, the synthesis of fluorides has attracted increasing attention from biologists and chemists . Future research may focus on developing more efficient and selective methods for the synthesis of fluorinated compounds .

Mechanism of Action

Target of Action

Fluoroacetyl chloride is an acyl chloride . It was synthesized in 1948 by William E. Truce of Purdue University because of its potential value for introducing the group, —COCH 2 F, into organic molecules . The primary targets of this compound are organic molecules where it introduces the —COCH 2 F group .

Mode of Action

The mode of action of this compound involves the introduction of the —COCH 2 F group into organic molecules . This is achieved through a reaction with these molecules, leading to changes in their structure and properties.

Biochemical Pathways

It is known that the compound has the potential to introduce the —coch 2 f group into organic molecules . This suggests that it may affect various biochemical pathways depending on the specific organic molecules it interacts with.

Result of Action

The result of this compound’s action is the introduction of the —COCH 2 F group into organic molecules . This can lead to changes in the structure and properties of these molecules, potentially affecting their function in various biochemical processes.

Biochemical Analysis

Biochemical Properties

Fluoroacetyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with enzymes such as fluoroacetyl-CoA thioesterase, which catalyzes the hydrolysis of fluoroacetyl-CoA to fluoroacetate and CoA . This interaction is essential for the detoxification of fluoroacetyl-CoA in organisms that produce or are exposed to fluoroacetate. Additionally, this compound can react with proteins and other biomolecules, forming covalent bonds that can alter their structure and function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can inhibit aconitase, an enzyme in the tricarboxylic acid cycle, by forming a complex with its active site . This inhibition disrupts cellular metabolism, leading to the accumulation of citrate and a decrease in ATP production. This compound also affects cell signaling pathways and gene expression by modifying proteins involved in these processes. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to inhibit enzymes by modifying their active sites or essential residues. For instance, this compound can react with the thiol group of cysteine residues in proteins, leading to enzyme inhibition . Additionally, it can form adducts with DNA, potentially causing mutations and affecting gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can hydrolyze in the presence of water, forming fluoroacetic acid and hydrochloric acid . Over time, this hydrolysis can reduce the concentration of this compound and its effectiveness in biochemical assays. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild metabolic disturbances, while at high doses, it can be highly toxic . High doses of this compound can lead to severe inhibition of the tricarboxylic acid cycle, resulting in energy depletion and cell death. Toxic effects observed in animal studies include liver and kidney damage, as well as neurotoxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to fluoroacetate and further metabolism to fluorocitrate . Fluorocitrate is a potent inhibitor of aconitase, leading to the disruption of the tricarboxylic acid cycle. This inhibition affects metabolic flux and the levels of various metabolites, including citrate and ATP. Enzymes such as fluoroacetyl-CoA thioesterase play a critical role in the detoxification of this compound by converting it to less toxic compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the cytoplasm, mitochondria, and other organelles where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, affecting its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoroacetyl chloride can be synthesized through the reaction of sodium fluoroacetate with phosphorus pentachloride. This method was first described by William E. Truce in 1948 . The reaction proceeds as follows:

NaFCH2COO+PCl5FCH2COCl+POCl3+NaCl\text{NaFCH}_2\text{COO} + \text{PCl}_5 \rightarrow \text{FCH}_2\text{COCl} + \text{POCl}_3 + \text{NaCl} NaFCH2​COO+PCl5​→FCH2​COCl+POCl3​+NaCl

Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The use of advanced equipment and techniques helps in optimizing the yield and minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: Fluoroacetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles to form fluoroacetyl derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form fluoroacetic acid and hydrochloric acid.

    Reduction: It can be reduced to fluoroacetaldehyde under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Hydrolysis Conditions: The reaction with water is typically carried out at room temperature.

    Reduction Conditions: Reduction reactions often require the use of reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Fluoroacetyl Derivatives: Formed through substitution reactions.

    Fluoroacetic Acid: Formed through hydrolysis.

    Fluoroacetaldehyde: Formed through reduction.

Scientific Research Applications

Fluoroacetyl chloride has several applications in scientific research:

Comparison with Similar Compounds

  • Chloroacetyl Chloride
  • Fluoroacetic Acid
  • Methyl Fluoroacetate

Fluoroacetyl chloride stands out due to its high reactivity and versatility in organic synthesis, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-fluoroacetyl chloride
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InChI

InChI=1S/C2H2ClFO/c3-2(5)1-4/h1H2
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InChI Key

ZBHDTYQJAQDBIH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)Cl)F
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Molecular Formula

C2H2ClFO
Record name FLUOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID4059885
Record name Fluoroacetyl chloride
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Molecular Weight

96.49 g/mol
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Physical Description

Fluoroacetyl chloride is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear liquid; [MSDSonline]
Record name FLUOROACETYL CHLORIDE
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CAS No.

359-06-8
Record name FLUOROACETYL CHLORIDE
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Record name 2-Fluoroacetyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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